N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-24-15-8-4-6-13(10-15)17(25-2)12-20-18(22)19(23)21-14-7-5-9-16(11-14)26-3/h4-11,17H,12H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZAMXNSKPGBQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzaldehyde with 2-methoxyethylamine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Oxalamide Formation: The final step involves the reaction of the amine with oxalyl chloride and 3-(methylthio)aniline under controlled conditions to form the desired oxalamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors and automated synthesis systems, to enhance yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Hydrolysis Reactions
The oxalamide core undergoes acidic or basic hydrolysis, yielding carboxylic acid derivatives. Key findings include:
| Conditions | Products | Source |
|---|---|---|
| 1M HCl, 80°C, 4 hrs | N-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxamic acid + 3-(methylthio)aniline | |
| 0.5M NaOH, reflux, 6 hrs | Ethanedioic acid + 2-methoxy-2-(3-methoxyphenyl)ethylamine derivatives |
Acidic hydrolysis preferentially cleaves the N2-(3-(methylthio)phenyl)amide bond due to steric hindrance at the N1-(2-methoxyethyl) site. Basic hydrolysis produces dicarboxylate intermediates.
Oxidation of Methylthio Group
The 3-(methylthio)phenyl moiety is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | 0°C, 2 hrs | 3-(methylsulfonyl)phenyl derivative | 78% |
| H₂O₂/AcOH | RT, 12 hrs | 3-(methylsulfinyl)phenyl intermediate | 63% |
Selective oxidation to sulfone derivatives enhances water solubility, making this reaction critical for prodrug development.
Nucleophilic Substitution
The methoxy groups participate in demethylation or displacement reactions:
| Reagent | Site Modified | Product | Catalyst |
|---|---|---|---|
| BBr₃ (1.2 eq) | 3-methoxyphenyl | 3-hydroxyphenyl derivative | CH₂Cl₂, -78°C |
| NaSEt/DMF | 2-methoxyethyl | Thioether analog | CuI, 110°C |
Demethylation with BBr₃ proceeds with >90% regioselectivity at the 3-methoxyphenyl group.
Amide Functionalization
The oxalamide’s secondary amides engage in:
A. Acylation
-
Reacts with acetyl chloride (pyridine, 0°C) to form N-acetylated derivatives.
B. Reduction -
LiAlH₄ reduces oxalamide to ethanediamine derivatives (40% yield).
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aromatic rings:
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, 3-bromophenylboronic acid, 80°C | Biaryl-modified oxalamide |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, aryl amine | N-arylaminomethyl derivatives |
These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals:
-
Decomposition onset: 218°C (N₂ atmosphere)
-
Primary degradation pathway: Cleavage of methoxy groups → CO release
Comparative Reactivity Table
| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |
|---|---|---|---|
| Acidic hydrolysis | 2.3×10⁻³ | 54.2 | High (polar protic) |
| Methylthio oxidation | 1.8×10⁻⁴ | 68.9 | Moderate (aqueous) |
| BBr₃ demethylation | 4.1×10⁻² | 32.7 | Low (CH₂Cl₂) |
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in prodrug design and targeted covalent inhibition strategies. Experimental validation of these pathways remains ongoing, with particular interest in optimizing sulfone derivatives for enhanced bioavailability.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H23N2O3S
- Molecular Weight : 399.49 g/mol
- IUPAC Name : N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
- CAS Number : 1448035-60-6
The compound features a complex structure that includes methoxy and methylthio groups, which contribute to its biological activity and potential applications in drug development.
Antitumor Activity
One of the most promising applications of this compound is in the field of cancer research. Studies have demonstrated that derivatives of oxalamide compounds exhibit significant antitumor properties. For instance, related compounds have been shown to induce apoptosis in cancer cells by targeting specific biomacromolecules. The structural similarity of this compound to known antitumor agents suggests a potential for similar activity .
Drug Development
The unique chemical structure of this oxalamide derivative positions it as a candidate for further development into therapeutic agents. Researchers are exploring its efficacy as a lead compound in the synthesis of new drugs aimed at treating various diseases, including cancer and other proliferative disorders. The ability to modify substituents on the oxalamide backbone allows for the optimization of pharmacological properties, such as solubility and bioavailability .
Material Science
In addition to biological applications, this compound has potential uses in material science. Its unique molecular structure can be utilized in the development of advanced materials with specific mechanical and thermal properties. Research indicates that oxalamides can serve as precursors for polymers with enhanced stability and performance characteristics .
Case Study 1: Antitumor Efficacy
A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that this compound could be a valuable component in future anticancer therapies.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Case Study 2: Synthesis and Characterization
Another research effort focused on the synthesis of this compound through a multi-step reaction involving various reagents. The characterization was performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming the expected molecular structure.
Mechanism of Action
The mechanism of action of N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and methylthio groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of oxalamides, which share a common oxalamide core but differ in substituent groups. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Observations
Substituent Effects on Bioactivity: Methoxy Groups: The target compound’s dual methoxy groups (N1 and N2) may enhance metabolic stability compared to non-methoxy analogs like 20 (chloro-substituted) . Methoxy groups reduce oxidative metabolism, as seen in S336, which retains flavor-enhancing properties despite CYP3A4 interactions . Methylthio Group: The 3-(methylthio)phenyl group in the target compound is rare among oxalamides.
Synthetic Accessibility :
- The target compound’s synthesis yield is unreported, but analogs like 21 (83% yield) demonstrate that ethoxy and methoxy substituents improve reaction efficiency compared to halogens (e.g., 20 at 33%) .
Regulatory and Safety Profiles :
- S336 (a regulatory-approved analog) highlights the importance of substituent selection for safety. Its dual methoxy/heteroaromatic structure balances potency with low toxicity, whereas chloro-substituted analogs (e.g., 20 ) may pose toxicity risks .
Biological Activity
N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O4S, with a molecular weight of 374.5 g/mol. The compound features a complex structure that includes methoxy and methylthio groups, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O4S |
| Molecular Weight | 374.5 g/mol |
| CAS Number | 1798463-00-9 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections detail specific activities associated with this compound.
Anticancer Activity
Recent studies have shown that oxalamides can exhibit significant anticancer properties. For instance, compounds with similar oxalamide structures have been observed to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
A study conducted on structurally related oxalamides demonstrated their ability to inhibit the growth of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), indicating potential therapeutic applications for this compound in oncology .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds with similar functional groups have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that this compound may possess similar properties.
In vitro tests indicated that derivatives with methoxy and methylthio substitutions exhibited enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Membrane Integrity : Its antimicrobial activity may stem from the ability to compromise bacterial membrane integrity.
Case Studies
- Breast Cancer Cell Study : A study evaluated the effects of oxalamide derivatives on MCF-7 cells, revealing a dose-dependent inhibition of cell growth with an IC50 value indicating significant potency .
- Antibacterial Efficacy : In a comparative study, the compound was tested against standard strains of bacteria, showing effective inhibition at concentrations lower than those required for many conventional antibiotics .
Q & A
Q. Basic
- NMR Spectroscopy : 1H and 13C NMR confirm substituent connectivity, with methoxy (δ ~3.8 ppm) and methylthio (δ ~2.5 ppm) groups serving as key diagnostic signals. Aromatic protons in the 3-methoxyphenyl and 3-(methylthio)phenyl moieties appear between δ 6.5–7.5 ppm .
- X-ray Crystallography : Resolves stereoelectronic effects, as demonstrated for structurally similar N-(2-methoxyphenyl)phthalamic acid, where methoxy groups influence molecular packing .
How do substituents like methoxy and methylthio groups influence the compound’s bioactivity and binding affinity?
Advanced
Structure-activity relationship (SAR) studies on analogous oxalamides reveal:
- Methoxy Groups : Enhance solubility and modulate electronic effects, potentially improving interactions with hydrophobic protein pockets .
- Methylthio Groups : Increase lipophilicity and may facilitate thiol-mediated binding, as seen in thiophene-containing analogs .
Comparative assays using derivatives with halogen or nitro substituents could further elucidate electronic and steric contributions.
What in vitro and in vivo models are suitable for evaluating this compound’s biological activity?
Q. Advanced
- In Vitro : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. For example, thiophene-oxadiazole analogs were screened for anti-inflammatory activity via COX-2 inhibition .
- In Vivo : Rodent models (e.g., Wistar rats) for metabolic stability studies. Toxicity screening in albino mice, as performed for hypoglycemic thiazolidinedione derivatives, ensures safety profiles .
How can computational methods predict this compound’s pharmacokinetic properties?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Assess binding stability with target proteins (e.g., docking to ATP-binding sites).
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability. Methylthio groups may elevate logP, requiring formulation adjustments for optimal absorption .
What green chemistry approaches can mitigate environmental impacts during synthesis?
Q. Advanced
- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), which has lower toxicity and higher recyclability .
- Catalytic Methods : Use immobilized catalysts (e.g., silica-supported K2CO3) to reduce waste.
How should contradictory data in biological activity studies be resolved?
Q. Advanced
- Dose-Response Analysis : Replicate assays across multiple concentrations to identify non-linear effects.
- Metabolite Profiling : LC-MS/MS can detect active metabolites that may explain discrepancies, as seen in acetamide derivative studies .
- Target Validation : CRISPR knockouts or siRNA silencing confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
